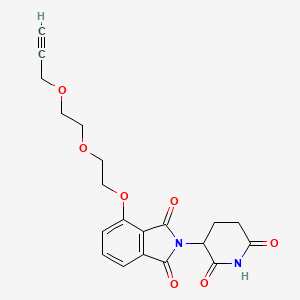

Thalidomide-O-PEG2-propargyl

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

2-(2,6-dioxopiperidin-3-yl)-4-[2-(2-prop-2-ynoxyethoxy)ethoxy]isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O7/c1-2-8-27-9-10-28-11-12-29-15-5-3-4-13-17(15)20(26)22(19(13)25)14-6-7-16(23)21-18(14)24/h1,3-5,14H,6-12H2,(H,21,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJWGDRINRIEEJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCCOCCOC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Thalidomide-O-PEG2-propargyl for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thalidomide-O-PEG2-propargyl is a crucial bifunctional molecule in the rapidly advancing field of targeted protein degradation. It serves as a foundational building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality designed to eliminate specific proteins of interest from the cellular environment. This molecule incorporates a thalidomide-based ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, connected via a two-unit polyethylene (B3416737) glycol (PEG) linker to a terminal propargyl group. This terminal alkyne functionality allows for efficient and modular conjugation to a target protein ligand through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a premier example of "click chemistry." This guide provides a comprehensive overview of the chemical properties, mechanism of action, and applications of this compound in PROTAC development. It includes a summary of relevant quantitative data, detailed experimental protocols, and visualizations of the key biological pathways and experimental workflows to empower researchers in the design and execution of their targeted protein degradation studies.

Introduction to this compound

This compound is a synthetic E3 ligase ligand-linker conjugate.[1] Its structure is meticulously designed to facilitate the assembly of PROTACs. A PROTAC is a heterobifunctional molecule consisting of three key components: a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] By bringing the POI and the E3 ligase into close proximity, the PROTAC induces the ubiquitination and subsequent degradation of the target protein by the proteasome.[3]

The key features of this compound are:

-

Cereblon (CRBN) Ligand: The thalidomide (B1683933) moiety serves as the "E3 ligase handle," binding to CRBN, a substrate receptor of the CRL4^CRBN^ E3 ubiquitin ligase complex.[4]

-

PEG2 Linker: The two-unit polyethylene glycol linker provides a desirable balance of flexibility and water solubility to the resulting PROTAC, which can be critical for optimizing the formation of a productive ternary complex between the target protein and the E3 ligase.[5]

-

Propargyl Group: The terminal alkyne group is a versatile chemical handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This allows for the efficient and specific conjugation of this compound to a POI ligand that has been functionalized with an azide (B81097) group.[1]

Quantitative Data

While specific quantitative data for this compound is not extensively available in the public domain, the following tables summarize representative data for thalidomide and PROTACs constructed with similar linkers. This information provides a strong basis for the expected performance of PROTACs synthesized using this compound.

Table 1: Binding Affinities of Thalidomide and its Analogs to Cereblon (CRBN)

| Compound | Dissociation Constant (Kd) | Assay Method | Reference |

| Thalidomide | ~250 nM | Not Specified | [6] |

| (S)-thalidomide | ~10-fold stronger binding than (R)-enantiomer | Competitive Elution Assay | [6] |

| Lenalidomide | ~178 nM | Not Specified | [6] |

| Pomalidomide | ~157 nM | Not Specified | [6] |

Note: The binding affinity of this compound to CRBN is expected to be comparable to that of thalidomide, as the core glutarimide (B196013) motif responsible for binding is retained and the PEG linker extends away from the primary binding pocket.

Table 2: Degradation Efficiency of Representative Thalidomide-Based PROTACs with PEG Linkers

| Target Protein | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |

| BRD4 | PEG | 4 | 0.005 | >95 | [5] |

| BTK | PEG | 10 | 1.1 | ~90 | [5] |

| BTK | PEG | 13 | 0.8 | ~95 | [5] |

| SHP2 | PEG | 12 | 6.02 | >90 | [5][7] |

| BTK (NC-1) | PEG-based | Not Specified | 2.2 | 97 | [8] |

DC50: The concentration of the PROTAC required to induce 50% degradation of the target protein. Dmax: The maximum percentage of target protein degradation achieved.

Signaling Pathway and Experimental Workflows

Cereblon-Mediated Protein Degradation Pathway

The following diagram illustrates the mechanism of action of a PROTAC synthesized using this compound.

Caption: PROTAC-mediated protein degradation via the CRL4^CRBN^ pathway.

Experimental Workflow for PROTAC Synthesis via Click Chemistry

The following diagram outlines the general workflow for synthesizing a PROTAC using this compound and a POI ligand functionalized with an azide.

Caption: Workflow for PROTAC synthesis using click chemistry.

Experimental Workflow for Western Blot Analysis of PROTAC-mediated Degradation

This diagram illustrates the key steps in evaluating the efficacy of a synthesized PROTAC in a cellular context.

Caption: Workflow for assessing PROTAC efficacy via Western blot.

Experimental Protocols

Representative Protocol for PROTAC Synthesis via CuAAC

This protocol describes a general method for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to conjugate this compound with an azide-functionalized POI ligand.

Materials:

-

This compound

-

Azide-functionalized POI ligand

-

Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate (B8700270)

-

Solvent system (e.g., a mixture of tert-butanol, water, and THF)

-

Inert gas (e.g., Argon or Nitrogen)

-

Reaction vessel

Procedure:

-

In a reaction vessel, dissolve the azide-functionalized POI ligand (1 equivalent) and this compound (1.1 equivalents) in the chosen solvent system.

-

Degas the solution by bubbling with an inert gas for 15-20 minutes to remove dissolved oxygen.

-

In a separate vial, prepare a fresh solution of copper(II) sulfate (0.1 equivalents) in water.

-

In another vial, prepare a fresh solution of sodium ascorbate (0.2 equivalents) in water.

-

To the reaction mixture, add the copper(II) sulfate solution followed by the sodium ascorbate solution.

-

Stir the reaction mixture at room temperature under an inert atmosphere.

-

Monitor the reaction progress by an appropriate analytical technique (e.g., TLC or LC-MS). The reaction is typically complete within 2-12 hours.

-

Upon completion, quench the reaction by adding a solution of EDTA to chelate the copper catalyst.

-

Extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or preparative HPLC to obtain the final PROTAC molecule.

-

Confirm the identity and purity of the final product by LC-MS and NMR spectroscopy.

Protocol for Western Blot Analysis of Target Protein Degradation

This protocol provides a standard method to assess the efficacy of a PROTAC in degrading the target protein in a cellular context.

Materials:

-

Cell line expressing the protein of interest

-

Cell culture medium and supplements

-

Synthesized PROTAC

-

DMSO (vehicle control)

-

Phosphate-Buffered Saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Cell Seeding: Seed the cells in multi-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow the cells to adhere overnight.

-

PROTAC Treatment: Treat the cells with increasing concentrations of the PROTAC (e.g., 0.1, 1, 10, 100, 1000 nM). Include a vehicle-only control (e.g., 0.1% DMSO). Incubate for a predetermined time (e.g., 4, 8, 16, or 24 hours) at 37°C.

-

Cell Lysis: After treatment, aspirate the media and wash the cells twice with ice-cold PBS. Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 20-30 minutes.

-

Protein Extraction: Scrape the cells and collect the lysate in microcentrifuge tubes. Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant (protein lysate) to new tubes.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

-

Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer to each lysate and boil the samples at 95-100°C for 5-10 minutes.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel. Run the gel to separate the proteins by size. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the target protein (diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.

-

Data Analysis: Quantify the intensity of the bands using densitometry software. Normalize the target protein band intensity to the corresponding loading control band intensity. Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Conclusion

This compound is a versatile and powerful tool for the construction of PROTACs that recruit the CRBN E3 ubiquitin ligase. Its well-defined structure, incorporating a high-affinity E3 ligase ligand, an optimal PEG linker, and a reactive handle for click chemistry, makes it an attractive building block for researchers in the field of targeted protein degradation. The methodologies and data presented in this guide provide a solid foundation for the rational design, synthesis, and evaluation of novel protein degraders, ultimately accelerating the discovery of new therapeutics for a wide range of diseases.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and biological evaluation of potent FAK-degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Discovery of thalidomide-based PROTAC small molecules as the highly efficient SHP2 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to Thalidomide-O-PEG2-propargyl: Structure, Properties, and Application in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Thalidomide-O-PEG2-propargyl, a bifunctional chemical tool integral to the development of Proteolysis-Targeting Chimeras (PROTACs). This molecule serves as a crucial building block, incorporating the well-characterized Cereblon (CRBN) E3 ubiquitin ligase ligand, thalidomide (B1683933), connected to a two-unit polyethylene (B3416737) glycol (PEG) linker that terminates in a propargyl group. The propargyl functional group allows for efficient conjugation to a target protein ligand via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction. This guide details the structure and physicochemical properties of this compound, provides representative experimental protocols for its synthesis and application in PROTAC assembly, and outlines methods for evaluating the efficacy of the resulting protein degraders.

Introduction to this compound

This compound is a synthetic E3 ligase ligand-linker conjugate designed for the modular construction of PROTACs.[1] PROTACs are heterobifunctional molecules that function by inducing the ubiquitination and subsequent proteasomal degradation of a specific protein of interest (POI). They achieve this by simultaneously binding to the POI and an E3 ubiquitin ligase, thereby forming a ternary complex that facilitates the transfer of ubiquitin to the target protein.

The key components of this compound are:

-

Thalidomide Moiety: This serves as the ligand for the Cereblon (CRBN) E3 ubiquitin ligase, effectively "hijacking" this enzyme for the degradation of the target protein.

-

PEG2 Linker: A two-unit polyethylene glycol spacer that provides flexibility and optimal spatial orientation for the formation of a productive ternary complex. The PEG linker can also enhance the solubility and cell permeability of the final PROTAC molecule.

-

Propargyl Group: A terminal alkyne functional group that allows for covalent conjugation to an azide-functionalized POI ligand using the highly efficient and specific copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reaction.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value |

| IUPAC Name | 2-(2,6-dioxopiperidin-3-yl)-4-(2-(2-(prop-2-yn-1-yloxy)ethoxy)ethoxy)isoindoline-1,3-dione |

| Synonyms | E3 ligase Ligand-Linker Conjugates 32, Thalidomide 4'-ether-PEG2-alkyne |

| CAS Number | 2098487-52-4 |

| Chemical Formula | C₂₀H₂₀N₂O₇ |

| Molecular Weight | 400.38 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO, DMF |

| Storage | Store at -20°C |

Mechanism of Action in PROTACs

The thalidomide moiety of this compound binds to the Cereblon (CRBN) protein, a substrate receptor of the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex.[2] When incorporated into a PROTAC, this allows for the recruitment of the CRBN E3 ligase to a specific protein of interest, as dictated by the warhead ligand on the other end of the PROTAC. The formation of this ternary complex (POI-PROTAC-CRBN) brings the target protein into close proximity with the E3 ligase machinery, leading to its polyubiquitination and subsequent degradation by the 26S proteasome.

Experimental Protocols

Representative Synthesis of this compound

The synthesis of this compound can be achieved through a Williamson ether synthesis, reacting 4-hydroxythalidomide with a suitable PEGylated propargyl electrophile, such as propargyl-PEG2-tosylate.

Step 1: Synthesis of 4-Hydroxythalidomide

4-Hydroxythalidomide can be synthesized by reacting 3-hydroxyphthalic anhydride (B1165640) with (±)-α-aminoglutarimide in the presence of a base like triethylamine (B128534) in a suitable solvent such as toluene, with heating.

Step 2: Williamson Ether Synthesis

-

Materials:

-

4-Hydroxythalidomide

-

Propargyl-PEG2-tosylate

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate (B1210297)

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

-

Procedure:

-

Dissolve 4-hydroxythalidomide (1 equivalent) in anhydrous DMF.

-

Add potassium carbonate (2-3 equivalents).

-

Add propargyl-PEG2-tosylate (1.1-1.5 equivalents) to the mixture.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield this compound.

-

-

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

PROTAC Synthesis via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

-

Materials:

-

This compound

-

Azide-functionalized POI ligand

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate (B8700270)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

-

Solvent (e.g., DMSO/water mixture)

-

-

Procedure:

-

Dissolve the azide-functionalized POI ligand (1 equivalent) and this compound (1-1.2 equivalents) in a suitable solvent mixture (e.g., DMSO/t-BuOH/water).

-

In a separate vial, prepare a fresh solution of sodium ascorbate (e.g., 5-10 equivalents).

-

Prepare a premixed solution of CuSO₄ (e.g., 0.1-0.5 equivalents) and THPTA (e.g., 0.5-2.5 equivalents).

-

Add the copper/ligand solution to the reaction mixture containing the azide (B81097) and alkyne.

-

Initiate the reaction by adding the sodium ascorbate solution.

-

Stir the reaction at room temperature for 1-12 hours. Monitor the reaction by LC-MS.

-

Upon completion, purify the PROTAC molecule using preparative HPLC.

-

Evaluation of PROTAC-Mediated Protein Degradation

Western Blot Analysis to Determine DC₅₀ and Dₘₐₓ

-

Procedure:

-

Cell Culture and Treatment: Plate a relevant cell line (e.g., a cancer cell line expressing the target protein) and allow cells to adhere. Treat the cells with a serial dilution of the synthesized PROTAC for a specified time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Harvest the cells, wash with ice-cold PBS, and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and probe with a primary antibody specific for the target protein. A loading control antibody (e.g., GAPDH, β-actin) should also be used.

-

Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Plot the percentage of remaining protein against the PROTAC concentration to determine the DC₅₀ (concentration at which 50% of the protein is degraded) and Dₘₐₓ (the maximum percentage of degradation).

-

Quantitative Data and Applications

While specific degradation data for a PROTAC utilizing this compound is not extensively published, data from analogous PROTACs targeting proteins like BRD4 can provide representative performance metrics. The optimal linker length and composition are target-dependent, but PEG linkers are commonly employed and have demonstrated high efficacy.

Table 2: Representative Degradation Efficacy of Thalidomide-PEG-Based PROTACs Targeting BRD4

| PROTAC Linker Composition | Target Protein | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) |

| Thalidomide-PEG-based | BRD4 | Various | <1 - 50 | >90 |

Note: The efficacy of a PROTAC is highly dependent on the specific target protein, the warhead ligand, and the cell line used.

Conclusion

This compound is a versatile and valuable chemical tool for the synthesis of PROTACs that recruit the Cereblon E3 ubiquitin ligase. Its modular design, incorporating a well-established E3 ligase ligand, a flexible PEG linker, and a reactive propargyl handle for click chemistry, facilitates the rapid assembly of novel protein degraders. The experimental protocols and principles outlined in this guide provide a framework for researchers to synthesize, characterize, and evaluate PROTACs for a wide range of therapeutic and research applications in the burgeoning field of targeted protein degradation.

References

The Architect of Degradation: A Technical Guide to Cereblon's Role in PROTAC-Mediated Protein Clearance

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has heralded a new epoch in therapeutic intervention, shifting the paradigm from protein inhibition to outright elimination. At the heart of this transformative technology lies the E3 ubiquitin ligase, a cellular machine co-opted by PROTACs to tag target proteins for destruction. Among the most pivotal of these is Cereblon (CRBN), a substrate receptor for the CUL4-DDB1-RBX1 E3 ligase complex (CRL4^CRBN^). This technical guide provides an in-depth exploration of the fundamental role of Cereblon in PROTAC-mediated degradation, offering a granular look at the underlying mechanisms, quantitative data on prominent CRBN-based PROTACs, and detailed experimental protocols for their evaluation.

The Core Machinery: The CRL4^CRBN^ E3 Ubiquitin Ligase Complex

Cereblon functions as the substrate recognition component of the CRL4^CRBN^ E3 ubiquitin ligase complex.[1][2] This multi-protein assembly is a key player in the ubiquitin-proteasome system (UPS), the cell's primary apparatus for protein degradation. The complex is comprised of four main components:

-

Cullin 4 (CUL4): A scaffold protein that forms the backbone of the complex.

-

DNA Damage-Binding Protein 1 (DDB1): An adaptor protein that links Cereblon to CUL4.[2]

-

Regulator of Cullins 1 (RBX1): A RING-box protein that recruits the E2 ubiquitin-conjugating enzyme.

-

Cereblon (CRBN): The substrate receptor that directly binds to proteins destined for ubiquitination.

The discovery that immunomodulatory drugs (IMiDs®), such as thalidomide (B1683933), lenalidomide, and pomalidomide, exert their therapeutic effects by binding to Cereblon was a watershed moment.[3][4][5] These small molecules act as "molecular glues," inducing a novel protein-protein interaction between Cereblon and "neosubstrates"—proteins not normally targeted by the native CRL4^CRBN^ complex.[3] This seminal finding paved the way for the rational design of Cereblon-recruiting PROTACs.

Mechanism of Action: Hijacking Cereblon for Targeted Degradation

CRBN-based PROTACs are heterobifunctional molecules composed of three key elements: a ligand that binds to the target protein of interest (POI), a ligand that recruits Cereblon (often an IMiD derivative), and a chemical linker that tethers the two.[6] The mechanism of action unfolds in a catalytic cycle:

-

Ternary Complex Formation: The PROTAC molecule simultaneously binds to the POI and Cereblon, bringing them into close proximity and forming a transient ternary complex.[7] The stability and conformation of this complex are critical determinants of degradation efficiency.

-

Ubiquitination: The formation of the ternary complex positions the POI favorably for ubiquitination by the CRL4^CRBN^ ligase. The E2 ubiquitin-conjugating enzyme, recruited by RBX1, transfers ubiquitin molecules to lysine (B10760008) residues on the surface of the POI.

-

Proteasomal Degradation: The polyubiquitinated POI is then recognized by the 26S proteasome, a multi-protein complex that unfolds and degrades the tagged protein into small peptides.[8]

-

PROTAC Recycling: After the POI is degraded, the PROTAC molecule is released and can initiate another cycle of degradation, acting in a substoichiometric, catalytic manner.

Quantitative Analysis of CRBN-Based PROTACs

The efficacy of a PROTAC is determined by several key quantitative parameters, including its binding affinity for the target protein and Cereblon, and its ability to induce degradation of the target protein in a cellular context. The following tables summarize these parameters for several well-characterized CRBN-based PROTACs.

Table 1: Binding Affinities (Kd) of PROTACs and their Components

| PROTAC/Ligand | Binding Partner | K | Assay Method | Reference |

| dBET1 | CRBN/DDB1 | < 100 | Competition Binding | [9] |

| dBET1 | BRD4 (BD1) | 180 | BROMOscan | [10] |

| JQ1-FcQ | CRBN/DDB1 | < 100 | Competition Binding | [9] |

| JQ1-FcN | CRBN/DDB1 | < 100 | Competition Binding | [9] |

| Pomalidomide | CRBN | 25 | Not Specified | [11] |

| Thalidomide | CRBN | 1800 | Not Specified | [12] |

| Lenalidomide | CRBN | 2500 | Not Specified | [12] |

Table 2: Degradation Potency (DC50) and Efficacy (Dmax) of CRBN-Based PROTACs

| PROTAC | Target Protein | Cell Line | DC | D | Reference |

| dBET1 | BRD4 | MV4;11 | ~100 | >85 | [10] |

| ARV-110 | Androgen Receptor | VCaP | Low nM | Not Specified | [13] |

| ZQ-23 | HDAC8 | Not Specified | 147 | 93 | [14] |

| Pomalidomide-C5-azide PROTAC | Target A | Not Specified | 35 | >95 | [11] |

| dALK-2 (C5-alkyne Pomalidomide) | ALK | SU-DHL-1 | ~10 | >95 | [8] |

| JQ1-AcQ | BRD4 (BD1) | Not Specified | 41 | Not Specified | [9] |

| JQ1-AcN | BRD4 (BD1) | Not Specified | 25 | Not Specified | [9] |

Experimental Protocols

The development and characterization of CRBN-based PROTACs rely on a suite of robust biochemical, biophysical, and cell-based assays. The following sections provide detailed methodologies for key experiments.

Western Blotting for Protein Degradation

This is the most common method to quantify the degradation of a target protein.

Materials:

-

Cell line expressing the target protein

-

CRBN-based PROTAC

-

Vehicle control (e.g., DMSO)

-

Proteasome inhibitor (e.g., MG132)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels, running buffer, and transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (anti-target, anti-loading control e.g., GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Seeding and Treatment: Seed cells at an appropriate density in multi-well plates and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC or vehicle control for a specified time course (e.g., 2, 4, 8, 16, 24 hours).

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes. Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against the target protein and a loading control overnight at 4°C.

-

Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control to determine DC

50and Dmaxvalues.

Ternary Complex Formation Assay (AlphaLISA)

This assay is used to detect and quantify the formation of the POI-PROTAC-CRBN ternary complex.

Materials:

-

Tagged recombinant target protein (e.g., GST-tagged)

-

Tagged recombinant CRBN complex (e.g., FLAG-tagged)

-

PROTAC of interest

-

AlphaLISA anti-tag acceptor beads (e.g., anti-GST)

-

AlphaLISA anti-tag donor beads (e.g., anti-FLAG)

-

Assay buffer

-

384-well microplate

Procedure:

-

Reagent Preparation: Prepare serial dilutions of the PROTAC. Prepare solutions of the tagged target protein and tagged CRBN complex at optimized concentrations.

-

Assay Assembly: In a 384-well plate, add the target protein, CRBN complex, and PROTAC dilutions. Incubate at room temperature for 60-90 minutes to allow for complex formation.

-

Bead Addition: Add the AlphaLISA acceptor beads and incubate in the dark. Then, add the AlphaLISA donor beads and incubate again in the dark.

-

Signal Detection: Read the plate on an AlphaScreen-capable plate reader.

-

Data Analysis: The AlphaLISA signal is proportional to the amount of ternary complex formed. Plot the signal against the PROTAC concentration to generate a bell-shaped curve, from which the potency of ternary complex formation can be determined. The decrease in signal at high PROTAC concentrations is known as the "hook effect".

In Vitro Ubiquitination Assay

This assay confirms that the PROTAC-induced ternary complex is functional and leads to the ubiquitination of the target protein.

Materials:

-

Recombinant E1 activating enzyme

-

Recombinant E2 conjugating enzyme (e.g., UBE2D2)

-

Recombinant CRL4^CRBN^ complex

-

Recombinant target protein

-

PROTAC of interest

-

Ubiquitin (wild-type or biotinylated)

-

ATP

-

Ubiquitination reaction buffer

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the E1, E2, CRL4^CRBN^ complex, target protein, ubiquitin, and ATP in the ubiquitination reaction buffer.

-

PROTAC Addition: Add the PROTAC at various concentrations or a vehicle control.

-

Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.

-

Reaction Quenching: Stop the reaction by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.

-

Detection of Ubiquitination: Analyze the reaction products by SDS-PAGE and Western blot using an antibody against the target protein or an anti-ubiquitin antibody. A ladder of higher molecular weight bands corresponding to the polyubiquitinated target protein indicates a successful ubiquitination reaction.

Visualizing the Pathways and Workflows

Understanding the intricate processes involved in CRBN-mediated degradation is facilitated by visual representations of the signaling pathways and experimental workflows.

Conclusion

Cereblon has firmly established itself as a cornerstone of targeted protein degradation. Its well-understood interaction with IMiD-based ligands provides a robust and versatile platform for the development of potent and selective PROTACs. The ability to rationally design molecules that hijack the CRL4^CRBN^ E3 ligase complex to degrade previously "undruggable" targets has opened up new frontiers in drug discovery. A thorough understanding of the underlying biology, coupled with rigorous quantitative and mechanistic studies as outlined in this guide, is essential for the continued success and clinical translation of this transformative therapeutic modality. The future of CRBN-based PROTACs holds immense promise for the treatment of a wide array of human diseases, from cancer to neurodegenerative disorders.

References

- 1. benchchem.com [benchchem.com]

- 2. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Protein degraders - from thalidomide to new PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. biorxiv.org [biorxiv.org]

- 10. Selective Target Protein Degradation via Phthalimide Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Ligand-mediated protein degradation reveals functional conservation among sequence variants of the CUL4-type E3 ligase substrate receptor cereblon - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Preclinical Evaluation of Bavdegalutamide (ARV-110), a Novel PROteolysis TArgeting Chimera Androgen Receptor Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Thalidomide-O-PEG2-propargyl for PROTAC Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein degradation machinery to eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. A widely used E3 ligase ligand is thalidomide (B1683933), which effectively recruits the Cereblon (CRBN) E3 ligase.[1]

This technical guide focuses on Thalidomide-O-PEG2-propargyl , a key building block in the synthesis of thalidomide-based PROTACs.[2][3] This molecule incorporates the thalidomide moiety for CRBN binding, a two-unit polyethylene (B3416737) glycol (PEG2) linker to provide optimal spacing, and a terminal propargyl group.[4] The propargyl group's alkyne functionality allows for efficient conjugation to an azide-modified POI ligand via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly reliable "click chemistry" reaction.[2][5] This guide provides a comprehensive overview of its synthesis, properties, and application in PROTAC development, complete with detailed experimental protocols and visual diagrams to aid researchers in this field.

Physicochemical Properties and Data

This compound is a white to off-white solid. Its key properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₂₀H₂₀N₂O₇ | [2] |

| Molecular Weight | 400.38 g/mol | [2] |

| CAS Number | 2098487-52-4 | [2] |

| Purity | Typically ≥95% (HPLC) | [6] |

| Solubility | Soluble in DMSO and DMF | [2] |

| Storage | Store at -20°C for long-term stability | [2] |

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the preparation of key intermediates: 4-hydroxythalidomide and a reactive propargyl-PEG2 linker. These intermediates are then coupled, typically via a Williamson ether synthesis, to yield the final product.

Experimental Protocols

Part 1: Synthesis of 4-Hydroxythalidomide

This procedure is adapted from established methods for synthesizing thalidomide analogs.[7]

Materials and Reagents:

-

4-Hydroxyphthalic anhydride

-

3-Aminoglutarimide hydrochloride

-

Sodium acetate (B1210297)

-

Glacial acetic acid

Procedure:

-

A mixture of 4-hydroxyphthalic anhydride (1 equivalent), 3-aminoglutarimide hydrochloride (1.1 equivalents), and sodium acetate (1.2 equivalents) in glacial acetic acid is prepared.

-

The reaction mixture is heated to reflux (approximately 118-120°C) for 4-6 hours.

-

The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, the mixture is cooled to room temperature, and the precipitated product is collected by filtration.

-

The solid is washed with water and a cold non-polar solvent (e.g., diethyl ether) to remove impurities.

-

The product is dried under vacuum to yield 4-hydroxythalidomide.

Quantitative Data (Representative):

| Reactant | Molar Eq. | Purity | Yield |

| 4-Hydroxyphthalic anhydride | 1.0 | >98% | - |

| 3-Aminoglutarimide HCl | 1.1 | >98% | - |

| Product | - | >95% | 70-85% |

Part 2: Synthesis of Propargyl-PEG2-Tosylate

This protocol describes the preparation of a key linker intermediate.

Materials and Reagents:

-

Diethylene glycol

-

Propargyl bromide

-

Sodium hydride (NaH)

-

p-Toluenesulfonyl chloride (TsCl)

-

Triethylamine (B128534) (TEA) or Pyridine

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Anhydrous dichloromethane (B109758) (DCM)

Procedure:

-

Synthesis of 2-(2-(Prop-2-yn-1-yloxy)ethoxy)ethan-1-ol (Propargyl-PEG2-Alcohol):

-

Diethylene glycol (excess, e.g., 5-10 equivalents) is dissolved in anhydrous THF.

-

The solution is cooled to 0°C, and sodium hydride (1 equivalent) is added portion-wise.

-

The mixture is stirred at 0°C for 30 minutes, then allowed to warm to room temperature for 1 hour.

-

The reaction is cooled back to 0°C, and propargyl bromide (1 equivalent) is added dropwise.

-

The reaction is stirred at room temperature overnight.

-

The reaction is quenched by the slow addition of water, and the solvent is removed under reduced pressure. The residue is purified by column chromatography to yield the mono-propargylated product.

-

-

Tosylation of Propargyl-PEG2-Alcohol:

-

The synthesized Propargyl-PEG2-Alcohol (1 equivalent) is dissolved in anhydrous DCM.

-

The solution is cooled to 0°C, and triethylamine (1.5 equivalents) is added, followed by the dropwise addition of p-toluenesulfonyl chloride (1.2 equivalents).

-

The reaction is stirred at 0°C for 1 hour and then at room temperature for 4-6 hours.

-

The reaction is monitored by TLC. Upon completion, the mixture is washed with water, 1M HCl, saturated NaHCO₃ solution, and brine.

-

The organic layer is dried over anhydrous sodium sulfate (B86663), filtered, and concentrated under vacuum to yield Propargyl-PEG2-Tosylate.

-

Quantitative Data (Representative):

| Step | Starting Material | Product | Purity | Yield |

| 1 | Diethylene glycol | Propargyl-PEG2-Alcohol | >95% | 40-60% |

| 2 | Propargyl-PEG2-Alcohol | Propargyl-PEG2-Tosylate | >95% | 85-95% |

Part 3: Synthesis of this compound

This final step involves the coupling of the two intermediates via Williamson ether synthesis.[7][8]

Materials and Reagents:

-

4-Hydroxythalidomide

-

Propargyl-PEG2-Tosylate

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

Procedure:

-

To a solution of 4-hydroxythalidomide (1 equivalent) in anhydrous DMF, add potassium carbonate (2-3 equivalents).

-

Stir the mixture at room temperature for 30 minutes to form the phenoxide.

-

Add a solution of Propargyl-PEG2-Tosylate (1.2 equivalents) in anhydrous DMF to the reaction mixture.

-

Heat the reaction to 60-80°C and stir for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Dilute the filtrate with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel using a suitable solvent system (e.g., a gradient of methanol (B129727) in dichloromethane) to afford this compound.

Quantitative Data (Representative):

| Starting Material | Product | Purity | Yield |

| 4-Hydroxythalidomide | This compound | >98% | 60-75% |

Application in PROTAC Synthesis: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This compound serves as the E3 ligase ligand-linker component, ready for conjugation to a POI ligand that has been functionalized with an azide (B81097) group. The CuAAC reaction forms a stable triazole ring, completing the PROTAC molecule.[9]

General Experimental Protocol for CuAAC

Materials and Reagents:

-

This compound

-

Azide-functionalized POI ligand

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate (B8700270)

-

Solvent (e.g., a mixture of t-butanol and water, or DMSO)

Procedure:

-

Dissolve this compound (1 equivalent) and the azide-functionalized POI ligand (1-1.2 equivalents) in the chosen solvent system.

-

In a separate vial, prepare a fresh solution of sodium ascorbate (e.g., 5-10 equivalents in water).

-

In another vial, prepare a solution of copper(II) sulfate (e.g., 1-5 mol% in water).

-

Add the copper(II) sulfate solution to the main reaction mixture, followed by the sodium ascorbate solution.

-

Stir the reaction at room temperature for 2-12 hours. The reaction is often complete within a few hours.

-

Monitor the reaction by LC-MS to confirm the formation of the desired PROTAC.

-

Upon completion, the product can be purified by preparative HPLC or other suitable chromatographic techniques.

Mechanism of Action of a Thalidomide-Based PROTAC

The resulting PROTAC molecule acts as a molecular bridge to induce the degradation of the target protein.

The thalidomide portion of the PROTAC binds to the CRBN E3 ligase, while the other end binds to the POI. This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome. This catalytic process allows a single PROTAC molecule to induce the degradation of multiple POI molecules.[10]

Conclusion

This compound is a versatile and essential building block for the synthesis of CRBN-recruiting PROTACs. Its well-defined structure, featuring a CRBN ligand, a flexible PEG linker, and a "clickable" alkyne handle, provides a straightforward and efficient route to novel protein degraders. The detailed synthetic and application protocols provided in this guide offer a robust framework for researchers to develop new therapeutics for a wide range of diseases by harnessing the power of targeted protein degradation.

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. diplom_vt | Virtual tour generated by Panotour [el.puet.edu.ua]

- 4. This compound, 2098487-52-4 | BroadPharm [broadpharm.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. tenovapharma.com [tenovapharma.com]

- 7. benchchem.com [benchchem.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]

E3 Ligase Ligands for PROTACs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate disease-causing proteins by hijacking the cell's natural protein disposal machinery.[1] These heterobifunctional molecules consist of two key components: a ligand that binds to the protein of interest (POI) and another that recruits an E3 ubiquitin ligase, connected by a flexible linker.[2] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase triggers the ubiquitination of the POI, marking it for degradation by the proteasome.[2]

The choice of the E3 ligase and its corresponding ligand is a critical determinant of a PROTAC's success, influencing its potency, selectivity, and overall pharmacological properties.[3] While over 600 E3 ligases are encoded in the human genome, only a handful have been extensively utilized for PROTAC development, primarily due to the availability of well-characterized, high-affinity small molecule ligands.[3][4] This guide provides a comprehensive overview of the core E3 ligase ligands used in PROTAC design, with a focus on their characteristics, comparative performance, and the experimental protocols essential for their evaluation.

Core E3 Ligase Ligands for PROTACs

The most prominently used E3 ligases in PROTAC development are Cereblon (CRBN), von Hippel-Lindau (VHL), inhibitor of apoptosis proteins (IAPs), and mouse double minute 2 homolog (MDM2).[5][6]

Cereblon (CRBN) Ligands

Ligands for CRBN are primarily derived from the immunomodulatory imide drugs (IMiDs), such as thalidomide, lenalidomide, and pomalidomide.[7] These are among the most widely used E3 ligase ligands in PROTAC design.[8]

-

Advantages: CRBN ligands are generally smaller and possess more drug-like properties compared to some VHL ligands.[1] They have demonstrated high degradation efficiency for a broad spectrum of target proteins.[1]

-

Disadvantages: There is a potential for off-target effects related to the intrinsic biological functions of CRBN.[1]

von Hippel-Lindau (VHL) Ligands

VHL is a substrate recognition subunit of the CUL2 E3 ligase complex.[7] The development of small-molecule VHL ligands, often based on a hydroxyproline (B1673980) core, has been instrumental in the advancement of PROTAC technology.[9]

-

Advantages: VHL is ubiquitously expressed across various tissues, and a significant body of research has established well-validated binders.[9]

-

Disadvantages: VHL ligands can be larger and more peptidic in nature, which may present challenges in achieving optimal cell permeability and oral bioavailability.[7]

Inhibitor of Apoptosis Proteins (IAP) Ligands

The IAP family of proteins, including c-IAP1, c-IAP2, and XIAP, are E3 ligases that can be recruited by PROTACs.[7] Ligands for IAPs are often based on smac-mimetics, such as LCL161.[1] IAP-based PROTACs are also referred to as SNIPERs (Specific and Nongenetic IAP-dependent Protein Erasers).[10]

-

Advantages: IAP-based PROTACs can induce degradation through a distinct mechanism involving auto-ubiquitination of the IAP protein.[1] This offers an alternative for targets that are resistant to degradation by CRBN or VHL-based PROTACs.[1]

-

Disadvantages: The development of potent, selective, and cell-permeable IAP ligands for PROTACs is an ongoing area of research, with fewer successful examples compared to CRBN and VHL.[1][6]

Mouse Double Minute 2 Homolog (MDM2) Ligands

MDM2 is an E3 ligase that famously regulates the tumor suppressor p53.[7] MDM2 inhibitors, such as nutlin-3, have been repurposed as E3 ligase-recruiting ligands in PROTACs.[3][11]

-

Advantages: MDM2-based PROTACs can offer a dual mechanism of action in cancer therapy by both degrading a target oncoprotein and stabilizing p53.[11]

-

Disadvantages: MDM2-recruiting PROTACs can be large and may face challenges related to their drug-like properties.[3] Their use has been less widespread compared to CRBN and VHL-based PROTACs.[3]

Quantitative Comparison of E3 Ligase Ligands

The efficacy of a PROTAC is determined by its ability to induce the degradation of the target protein, which is quantified by the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values. The following tables summarize the performance of PROTACs utilizing different E3 ligase ligands against the same protein targets, providing a comparative perspective. It is important to note that direct head-to-head comparisons under identical experimental conditions are not always available in the literature, and the specific architecture of the PROTAC (warhead, linker, and E3 ligase ligand) significantly influences its performance.

Table 1: Comparative Degradation of BRD4 by PROTACs with Different E3 Ligase Ligands

| Target Protein | E3 Ligase | PROTAC | DC50 | Dmax (%) | Cell Line |

| BRD4 | CRBN | dBET1 | < 1 nM | > 90% | Burkitt's lymphoma (BL) cells |

| BRD4 | VHL | MZ1 | ~10-100 nM | > 90% | Various |

| BRD4 | IAP | IAP-based PROTAC | - | Moderate | - |

| BRD4 | MDM2 | MDM2-based PROTAC | - | Moderate | Pancreatic cancer cells |

Data compiled from multiple sources for illustrative comparison. Specific values can vary significantly based on the exact PROTAC molecule and experimental conditions.[12]

Table 2: Comparative Degradation of Other Protein Targets

| Target Protein | E3 Ligase | PROTAC | DC50 | Dmax (%) | Cell Line |

| BTK | CRBN | MT-802 | 14.6 nM (WT), 14.9 nM (C481S) | > 90% | - |

| BTK | VHL | SJF678 | Weaker than CRBN-based | - | - |

| BCR-ABL | CRBN | 17 (SIAIS056) | Potent | Significant | K562 |

| BCR-ABL | VHL | GMB-475 | Potent | Significant | K562, Ba/F3 |

| Androgen Receptor | VHL/CRBN | Various | Potent | Significant | Prostate cancer cells |

| FLT3 | VHL/CRBN | Various | Potent | Significant | AML cell lines |

This table provides a qualitative comparison, as direct quantitative comparisons for these targets are less common in the literature.[9][13][14][15][16]

Experimental Protocols

The development and characterization of PROTACs rely on a suite of biochemical and cellular assays to assess their binding, ternary complex formation, and degradation-inducing capabilities.

Binding Affinity Assays (e.g., Surface Plasmon Resonance - SPR)

Objective: To determine the binding kinetics and affinity (Kd) of the PROTAC to both the target protein and the E3 ligase individually (binary interactions).

Methodology:

-

Immobilization: Immobilize the purified target protein or E3 ligase onto a sensor chip.

-

Analyte Injection: Flow a series of concentrations of the PROTAC (analyte) over the sensor surface.

-

Detection: Measure the change in the refractive index at the sensor surface, which is proportional to the mass of the analyte binding to the immobilized ligand.

-

Data Analysis: Analyze the sensorgrams to determine the association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (Kd) is calculated.

Ternary Complex Formation Assays (e.g., NanoBRET™)

Objective: To quantify the formation of the ternary complex (POI-PROTAC-E3 ligase) in live cells.

Methodology:

-

Cell Preparation: Co-express the target protein fused to a NanoLuc® luciferase (donor) and the E3 ligase fused to a HaloTag® (acceptor) in cells.

-

Compound Treatment: Treat the cells with varying concentrations of the PROTAC.

-

Reagent Addition: Add the HaloTag® NanoBRET® 618 Ligand and the Nano-Glo® Live Cell Substrate.

-

Signal Measurement: Measure the bioluminescence resonance energy transfer (BRET) signal, which occurs when the donor and acceptor are in close proximity (<10 nm) due to ternary complex formation.

-

Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission/donor emission) and plot it against the PROTAC concentration to determine the EC50 for ternary complex formation.[17]

Protein Degradation Assays (e.g., Western Blot)

Objective: To quantify the reduction in the levels of the target protein following PROTAC treatment.

Methodology:

-

Cell Treatment: Treat cultured cells with a range of concentrations of the PROTAC for a specified duration (e.g., 24 hours).

-

Cell Lysis: Lyse the cells to release their protein content.

-

Protein Quantification: Determine the total protein concentration in each lysate to ensure equal loading.

-

SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane.

-

Immunoblotting: Probe the membrane with a primary antibody specific to the target protein and a loading control protein (e.g., GAPDH or β-actin). Then, incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control and calculate the percentage of degradation relative to the vehicle-treated control. Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.[18]

Visualizations

Signaling Pathway of PROTAC Action

Caption: Mechanism of PROTAC-mediated protein degradation.

Experimental Workflow for PROTAC Evaluation

Caption: A typical experimental workflow for PROTAC development.

Logical Relationship of PROTAC Components

Caption: The modular components of a PROTAC molecule.

Conclusion

The selection of an E3 ligase and its corresponding ligand is a pivotal decision in the design of a PROTAC. CRBN and VHL remain the workhorses of the field, each offering a unique set of advantages and disadvantages. The expanding toolbox of E3 ligase ligands, including those for IAPs and MDM2, provides valuable alternatives, especially for targets that are challenging to degrade with the more established recruiters. A thorough understanding of the characteristics of each E3 ligase-ligand system, coupled with robust experimental validation, is essential for the successful development of potent and selective protein degraders. This guide provides a foundational framework for researchers to navigate the complexities of E3 ligase ligand selection and to design and evaluate the next generation of PROTAC therapeutics.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. precisepeg.com [precisepeg.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. E3 ligase ligand optimization of Clinical PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. MDM2-Based Proteolysis-Targeting Chimeras (PROTACs): An Innovative Drug Strategy for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scienceopen.com [scienceopen.com]

- 13. benchchem.com [benchchem.com]

- 14. Discovery of novel BCR-ABL PROTACs based on the cereblon E3 ligase design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. In Silico Tools to Extract the Drug Design Information Content of Degradation Data: The Case of PROTACs Targeting the Androgen Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Targeting BCR-ABL1 in Chronic Myeloid Leukemia by PROTAC-mediated Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The impact of E3 ligase choice on PROTAC effectiveness in protein kinase degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Imperative of PEG Linkers in PROTAC Design: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules co-opt the cell's intrinsic ubiquitin-proteasome system to selectively eliminate proteins implicated in disease. A critical determinant of a PROTAC's success lies in the design of its linker, the chemical bridge connecting the target-binding ligand to the E3 ligase-recruiting moiety. Among the diverse array of linker types, polyethylene (B3416737) glycol (PEG) linkers have become a cornerstone of modern PROTAC design, offering a unique set of properties that significantly influence a PROTAC's efficacy and drug-like characteristics.[1] This technical guide provides a comprehensive exploration of the multifaceted role of PEG linkers in PROTAC design, supported by quantitative data, detailed experimental protocols, and illustrative diagrams to empower researchers in the rational design of next-generation protein degraders.

The Core Function of the Linker in PROTACs

The linker in a PROTAC molecule is far more than a simple spacer; it is an active contributor to the molecule's overall performance.[2][3] The length, flexibility, composition, and attachment points of the linker critically influence several key parameters that govern a PROTAC's ability to effectively degrade a target protein.[3] These parameters include the formation and stability of the ternary complex, cellular permeability, and overall pharmacokinetics.[3]

The Advantages of PEG Linkers

PEG linkers are composed of repeating ethylene (B1197577) glycol units, which impart a unique and advantageous combination of hydrophilicity and flexibility.[1][4] This addresses a common challenge in PROTAC development: the large and often lipophilic nature of these molecules, which can lead to poor solubility and limited cell permeability.[1]

Enhancing Solubility and Physicochemical Properties

The hydrophilic nature of the PEG chain significantly improves the aqueous solubility of PROTAC molecules.[3][5][6] This is a crucial attribute, as poor solubility can hinder formulation, reduce bioavailability, and lead to unreliable results in biological assays. By incorporating PEG units, researchers can mitigate the hydrophobicity of the target-binding and E3 ligase-binding ligands, resulting in a more soluble and developable drug candidate.[7][8]

Modulating Cell Permeability

The relationship between PEG linkers and cell permeability is nuanced. While the increased hydrophilicity from PEGylation can sometimes impede passive diffusion across the lipophilic cell membrane, the inherent flexibility of PEG linkers offers a distinct advantage.[1] PEG linkers can adopt folded conformations, which can shield the polar surface area of the PROTAC, creating a more compact and less polar structure that is more conducive to traversing the cell membrane.[1] However, it is a delicate balance, as excessive PEGylation can lead to a decrease in cellular uptake.[1] Therefore, the optimal number of PEG units must be empirically determined for each PROTAC system.[1]

Facilitating Ternary Complex Formation

The primary role of a PROTAC is to induce the formation of a stable and productive ternary complex between the target protein, the PROTAC itself, and an E3 ligase.[2] The linker's length and flexibility are paramount in achieving the optimal geometry for this complex.[2][4] A linker that is too short may create steric hindrance, preventing the two proteins from coming together effectively.[] Conversely, an excessively long linker can lead to an entropic penalty upon binding and may result in unproductive binding modes.[2][]

PEG linkers provide a high degree of conformational flexibility, allowing the PROTAC to adopt a favorable conformation for ternary complex formation.[2] This is particularly beneficial when dealing with challenging targets or E3 ligases with less accessible binding surfaces.[2] The ability to systematically vary the length of the PEG linker by adding or removing ethylene glycol units allows for a methodical optimization of the distance between the two protein-binding moieties to achieve maximal degradation efficiency.[5][10][11][12]

Quantitative Impact of PEG Linkers on PROTAC Performance

The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length and composition on the physicochemical properties and biological activity of PROTACs.

Table 1: Impact of PEG Linker Length on Physicochemical Properties of BRD4-Targeting PROTACs

| PROTAC | Linker Composition | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) | HBD | HBA |

| PROTAC A | 2x PEG | 850.02 | 3.10 | 180.5 | 4 | 14 |

| PROTAC B | 3x PEG | 894.07 | 2.85 | 190.8 | 4 | 15 |

| PROTAC C | 4x PEG | 938.13 | 2.60 | 201.1 | 4 | 16 |

| PROTAC D | 5x PEG | 982.18 | 2.35 | 211.4 | 4 | 17 |

Data compiled from publicly available research. cLogP, calculated octanol-water partition coefficient; TPSA, topological polar surface area; HBD, hydrogen bond donors; HBA, hydrogen bond acceptors.[1]

Table 2: Impact of PEG Linker Length on Degradation of BRD4

| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) |

| PROTAC A | 2x PEG | 25 | >95 |

| PROTAC B | 3x PEG | 10 | >95 |

| PROTAC C | 4x PEG | 15 | >95 |

| PROTAC D | 5x PEG | 50 | >90 |

Data is illustrative and compiled from various sources in the literature. DC50 and Dmax values are cell-line dependent.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments in the design and evaluation of PEGylated PROTACs.

General Synthesis of a PEGylated PROTAC

This protocol describes a common synthetic route for coupling a POI ligand and an E3 ligase ligand using a bifunctional PEG linker.[1]

Materials:

-

POI ligand with a suitable functional group (e.g., amine, alkyne)

-

E3 ligase ligand with a compatible functional group (e.g., carboxylic acid, azide)

-

Bifunctional PEG linker (e.g., HOOC-PEGn-N3)

-

Coupling reagents (e.g., HATU, DIPEA)

-

Solvents (e.g., DMF, t-BuOH/H2O)

-

Copper catalyst (for click chemistry)

-

Purification supplies (preparative HPLC)

Procedure:

-

First Coupling Reaction:

-

Dissolve the E3 ligase ligand (e.g., pomalidomide-NH2) and the bifunctional PEG linker (e.g., HOOC-PEGn-N3) in an appropriate solvent like DMF.[1]

-

Add coupling reagents such as HATU and DIPEA.[1]

-

Stir the reaction at room temperature until completion, monitoring by LC-MS.[1]

-

Purify the resulting E3 ligase-linker intermediate by preparative HPLC.[1]

-

-

Second Coupling Reaction (Click Chemistry Example):

-

Dissolve the purified E3 ligase-linker intermediate (containing an azide) and the POI ligand (functionalized with an alkyne) in a suitable solvent mixture (e.g., t-BuOH/H2O).[1]

-

Add a copper catalyst (e.g., copper(II) sulfate (B86663) and sodium ascorbate).

-

Stir the reaction until completion, monitoring by LC-MS.

-

Purify the final PEGylated PROTAC by preparative HPLC.

-

Western Blot for Target Protein Degradation

This protocol is used to quantify the degradation of the target protein in cells treated with a PROTAC.[1]

Procedure:

-

Cell Seeding and Treatment:

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein amounts and separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane and probe with a primary antibody specific for the target protein.

-

Probe with a secondary antibody conjugated to HRP.

-

-

Data Analysis:

Ternary Complex Formation Assay (TR-FRET)

This assay measures the formation of the POI-PROTAC-E3 ligase ternary complex in a homogenous format.[1]

Procedure:

-

Assay Setup:

-

In a microplate, add the labeled POI (e.g., with a donor fluorophore), labeled E3 ligase (e.g., with an acceptor fluorophore), and a serial dilution of the PROTAC compound in the assay buffer.[1]

-

-

Incubation:

-

Incubate the plate at room temperature for a defined period to allow for complex formation.[1]

-

-

Data Acquisition:

-

Read the plate on a microplate reader capable of TR-FRET measurements.

-

-

Data Analysis:

-

Calculate the TR-FRET ratio and plot it against the PROTAC concentration to determine the EC50 for ternary complex formation.

-

Visualizing Key Processes

The following diagrams, generated using Graphviz (DOT language), illustrate fundamental concepts in PROTAC action and development.

Caption: PROTAC-mediated protein degradation pathway.

Caption: A typical workflow for the design and evaluation of PROTACs.

Conclusion and Future Perspectives

PEG linkers are indispensable tools in the design of effective PROTACs, offering a powerful means to enhance solubility, modulate cell permeability, and optimize the geometry of the ternary complex for efficient protein degradation.[1] The "trial and error" approach to linker design is gradually being supplanted by more rational, structure-guided strategies.[1] Advances in structural biology, such as cryo-electron microscopy, and the increasing power of computational modeling are providing unprecedented insights into the intricate interplay between the linker, the POI, and the E3 ligase.[14] These advancements will undoubtedly pave the way for the design of PROTACs with superior potency, selectivity, and drug-like properties, further solidifying the role of targeted protein degradation as a transformative therapeutic paradigm.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. precisepeg.com [precisepeg.com]

- 4. chempep.com [chempep.com]

- 5. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]

- 6. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]

- 7. The Essential Role of Linkers in PROTACs [axispharm.com]

- 8. nbinno.com [nbinno.com]

- 10. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]

- 12. Impact of linker length on the activity of PROTACs. | Sigma-Aldrich [b2b.sigmaaldrich.com]

- 13. benchchem.com [benchchem.com]

- 14. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]

The Nexus of Targeted Protein Degradation and Bioconjugation: A Technical Guide to Thalidomide-O-PEG2-propargyl and its Click Chemistry Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis, characterization, and application of Thalidomide-O-PEG2-propargyl, a pivotal building block in the rapidly evolving field of targeted protein degradation. This heterobifunctional molecule, featuring a thalidomide (B1683933) moiety for E3 ligase recruitment, a flexible PEG linker, and a terminal propargyl group for bio-orthogonal conjugation, has become an invaluable tool for the construction of Proteolysis-Targeting Chimeras (PROTACs) and other molecular probes. Through the elegant and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction, researchers can readily conjugate this E3 ligase binder to a diverse array of azide-modified protein-of-interest (POI) ligands, paving the way for novel therapeutic strategies and a deeper understanding of cellular signaling.

Core Concepts: PROTACs and the Ubiquitin-Proteasome System

PROTACs are innovative heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate target proteins.[1][2] These molecules consist of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the transfer of ubiquitin from the E3 ligase to the POI. This polyubiquitination marks the POI for degradation by the 26S proteasome, a large protein complex responsible for degrading unneeded or damaged proteins.[3]

Thalidomide and its analogs are well-established ligands for the Cereblon (CRBN) E3 ubiquitin ligase.[4][5] Consequently, this compound serves as a readily available "E3 ligase handle" for the synthesis of CRBN-recruiting PROTACs.[6]

Physicochemical and Biochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its effective application in chemical synthesis and biological assays. The following table summarizes key quantitative data for this compound.

| Property | Value | Source/Notes |

| Molecular Formula | C₂₀H₂₀N₂O₇ | [7] |

| Molecular Weight | 400.38 g/mol | [7] |

| CAS Number | 2098487-52-4 | [6] |

| Appearance | White to off-white solid | |

| Purity | ≥95% (typically determined by HPLC) | Varies by supplier. It is recommended to verify the purity of each batch. |

| Solubility | Soluble in DMSO (≥10 mg/mL), DMF, and CH₂Cl₂ | Limited solubility in aqueous solutions. The PEG2 linker enhances solubility compared to more hydrophobic linkers.[8] |

| Storage Conditions | Store at -20°C for long-term stability. | Can be shipped at ambient temperature. For stock solutions, it is recommended to store at -20°C or -80°C to prevent degradation.[6] |

| Click Reaction Efficiency | High (typically >80-90% conversion) | Dependent on reaction conditions (catalyst, ligand, solvent, temperature). CuAAC is known for its high efficiency and reliability.[9][10] |

Experimental Protocols

The following sections provide detailed methodologies for the key experimental applications of this compound.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for PROTAC Synthesis

This protocol describes a general procedure for the conjugation of this compound to an azide-functionalized protein-of-interest (POI) ligand.

Materials:

-

This compound

-

Azide-functionalized POI ligand

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Sodium ascorbate (B8700270)

-

Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-coordinating ligand

-

Anhydrous solvent (e.g., DMF, DMSO, or a mixture of t-BuOH/H₂O)

-

Nitrogen or Argon gas

-

Analytical and preparative HPLC system

-

Mass spectrometer

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound (e.g., 10 mM in anhydrous DMF).

-

Prepare a stock solution of the azide-functionalized POI ligand (e.g., 10 mM in anhydrous DMF).

-

Prepare a fresh stock solution of copper(II) sulfate (e.g., 50 mM in deionized water).

-

Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in deionized water).

-

Prepare a stock solution of TBTA (e.g., 10 mM in anhydrous DMF).

-

-

Reaction Setup:

-

In a clean, dry reaction vial, add the azide-functionalized POI ligand (1 equivalent).

-

Add the this compound solution (1.1 equivalents).

-

Add the chosen solvent to achieve the desired reaction concentration (typically 1-10 mM).

-

Degas the reaction mixture by bubbling with nitrogen or argon for 10-15 minutes to remove oxygen, which can oxidize the Cu(I) catalyst.

-

-

Initiation of the Click Reaction:

-

In a separate vial, premix the copper(II) sulfate solution (0.1 equivalents) and the TBTA solution (0.2 equivalents).

-

Add the sodium ascorbate solution (0.5 equivalents) to the reaction mixture, followed immediately by the premixed CuSO₄/TBTA solution.

-

The reaction mixture may change color, indicating the formation of the Cu(I) catalyst.

-

-

Reaction Monitoring and Work-up:

-

Stir the reaction mixture at room temperature.

-

Monitor the progress of the reaction by analytical HPLC or LC-MS until the starting materials are consumed (typically 1-4 hours).

-

Once the reaction is complete, quench the reaction by adding a small amount of EDTA solution to chelate the copper catalyst.

-

Dilute the reaction mixture with a suitable solvent (e.g., DMSO or an aqueous buffer) and purify the PROTAC product by preparative HPLC.

-

Characterize the purified PROTAC by high-resolution mass spectrometry (HRMS) and NMR spectroscopy to confirm its identity and purity.

-

Western Blot for Target Protein Degradation

This protocol outlines a standard method to assess the efficacy of a synthesized PROTAC in degrading the target protein in a cellular context.

Materials:

-

Cultured cells expressing the protein of interest (POI)

-

Synthesized PROTAC

-

Vehicle control (e.g., DMSO)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody specific for the POI

-

Primary antibody for a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment:

-

Plate the cells at an appropriate density and allow them to adhere overnight.

-

Treat the cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a specific duration (e.g., 4, 8, 16, 24 hours). Include a vehicle-only control.

-

-

Cell Lysis and Protein Quantification:

-

After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

-